molecular formula C16H17N3O3S2 B11089804 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11089804
M. Wt: 363.5 g/mol
InChI Key: VDJVATQZXVQMGM-UHFFFAOYSA-N
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Description

5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as diethoxyphenyl and methylthioxo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of trifluoroacetic acid as a catalyst and methanol as a solvent has been reported .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as cancer cell apoptosis or bacterial growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one apart is its specific functional groups, which confer unique chemical properties and biological activities. The presence of diethoxyphenyl and methylthioxo groups enhances its solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

5-(3,4-diethoxyphenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C16H17N3O3S2/c1-4-21-10-7-6-9(8-11(10)22-5-2)13-17-14-12(15(20)18-13)24-16(23)19(14)3/h6-8H,4-5H2,1-3H3,(H,17,18,20)

InChI Key

VDJVATQZXVQMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C)OCC

Origin of Product

United States

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